5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for applications in medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate . The development of efficient and scalable methods for the production of this compound is crucial for its widespread application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly as a bioisostere for other pharmacophores.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Agrochemistry: The compound can be used in the development of new agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and hydrogen bonding capabilities, affecting its binding affinity and specificity for target proteins . This modulation can influence various biological pathways, making the compound a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: A simpler analog with similar difluoroethyl functionality.
Difluoromethylpyridine: Another fluorinated compound with applications in medicinal chemistry.
Difluoroethylbenzene: A compound with similar difluoroethyl group but different aromatic scaffold.
Uniqueness
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific combination of the difluoroethyl group with the octahydro-pyrrolo[3,4-c]pyridine scaffold. This combination imparts distinct physicochemical properties that are not found in simpler analogs, making it a valuable compound for various applications.
Properties
CAS No. |
1863430-51-6 |
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Molecular Formula |
C9H16F2N2 |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
5-(2,2-difluoroethyl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)6-13-2-1-7-3-12-4-8(7)5-13/h7-9,12H,1-6H2 |
InChI Key |
HUKICEHPPOVBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1CNC2)CC(F)F |
Purity |
93 |
Origin of Product |
United States |
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